1,5,9,13,17,21-Hexaoxacyclotetracosane
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Overview
Description
1,5,9,13,17,21-Hexaoxacyclotetracosane is a macrocyclic compound with the molecular formula C18H36O6. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Preparation Methods
The synthesis of 1,5,9,13,17,21-Hexaoxacyclotetracosane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where a diol reacts with a dihalide in the presence of a base to form the cyclic ether. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions. Industrial production methods may involve the use of high-dilution techniques to favor the formation of the macrocyclic product over linear polymers.
Chemical Reactions Analysis
1,5,9,13,17,21-Hexaoxacyclotetracosane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal cations such as sodium, potassium, and calcium. These reactions are typically carried out in polar solvents like water or methanol.
Substitution Reactions: The ether groups can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the ether oxygen atoms.
Oxidation and Reduction: The compound can be oxidized to form peroxides or reduced to form alcohols, depending on the reagents and conditions used.
Common reagents for these reactions include alkali metal salts, nucleophiles like halides or thiolates, and oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions but often include metal complexes, substituted ethers, and oxidized or reduced derivatives.
Scientific Research Applications
1,5,9,13,17,21-Hexaoxacyclotetracosane has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between ionic compounds and organic solvents. It also serves as a ligand in coordination chemistry to stabilize metal cations.
Biology: The compound is used in the study of ion transport across biological membranes, as it can mimic the function of natural ion channels.
Medicine: Crown ethers like this compound are investigated for their potential use in drug delivery systems, where they can encapsulate and transport therapeutic ions or molecules.
Industry: It is used in the extraction and separation of metal ions from mixtures, as well as in the synthesis of specialized polymers and materials.
Mechanism of Action
The primary mechanism by which 1,5,9,13,17,21-Hexaoxacyclotetracosane exerts its effects is through the formation of stable complexes with metal cations. The ether oxygen atoms in the ring coordinate with the cation, effectively encapsulating it within the macrocyclic structure. This complexation can alter the solubility, reactivity, and transport properties of the cation, making it useful in various chemical and biological processes. The molecular targets and pathways involved include ion channels, transport proteins, and catalytic sites in enzymes.
Comparison with Similar Compounds
1,5,9,13,17,21-Hexaoxacyclotetracosane is unique among crown ethers due to its specific ring size and the number of ether oxygen atoms. Similar compounds include:
18-Crown-6: A smaller crown ether with six ether oxygen atoms and a ring size of 18 atoms. It is commonly used for complexing potassium ions.
15-Crown-5: Another smaller crown ether with five ether oxygen atoms and a ring size of 15 atoms, often used for complexing sodium ions.
24-Crown-8: A larger crown ether with eight ether oxygen atoms and a ring size of 24 atoms, used for complexing larger cations like barium.
The uniqueness of this compound lies in its ability to form stable complexes with a specific range of cations, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H36O6 |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
1,5,9,13,17,21-hexaoxacyclotetracosane |
InChI |
InChI=1S/C18H36O6/c1-7-19-9-2-11-21-13-4-15-23-17-6-18-24-16-5-14-22-12-3-10-20-8-1/h1-18H2 |
InChI Key |
MQXHWYKFTWVXQE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCCOCCCOCCCOCCCOCCCOC1 |
Origin of Product |
United States |
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